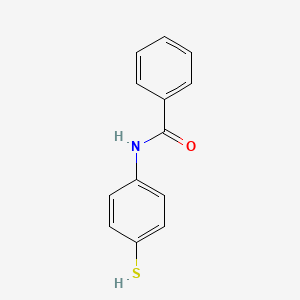

n-(4-Sulfanylphenyl)benzamide

Description

N-(4-Sulfanylphenyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) substituted at the para position of the aniline ring with a sulfanyl (-SH) group. This structure confers unique physicochemical properties, such as enhanced nucleophilicity and redox activity, due to the presence of the sulfhydryl moiety.

Properties

CAS No. |

213013-97-9 |

|---|---|

Molecular Formula |

C13H11NOS |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

N-(4-sulfanylphenyl)benzamide |

InChI |

InChI=1S/C13H11NOS/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16)9-7-11/h1-9,16H,(H,14,15) |

InChI Key |

RNUAWDALQXZXBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Benzamide derivatives vary in substituents on the aromatic rings, influencing their reactivity and bioactivity. Below is a comparative analysis of key structural analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and receptor binding .

- Sulfur-containing groups (e.g., -SH, -SO₂NH-) improve redox activity and enzyme interaction .

Insights :

- Ultrasonic irradiation significantly reduces reaction time and improves yields due to enhanced mass transfer .

- Mannich reactions are preferred for introducing heterocyclic moieties (e.g., benzimidazole) .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Spectroscopic Notes:

- UV-Vis spectra of benzamide-iron complexes show bathochromic shifts (Δλmax ~20 nm) compared to parent compounds .

- High-resolution mass spectrometry (HRMS) confirms molecular integrity for derivatives with complex substituents .

Table 3: Bioactivity Comparison

SAR Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.